molecular formula C25H35N3O6 B194379 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide CAS No. 87619-83-8

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

Cat. No.: B194379
CAS No.: 87619-83-8
M. Wt: 473.6 g/mol
InChI Key: SYUQLMYOHVGLTC-UHFFFAOYSA-N
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Description

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide is a structurally complex molecule characterized by a central isopropylazanediyl (dimethylamino) group connected via bis(2-hydroxypropane-3,1-diyl) linkers to phenylene-oxy-acetamide termini. This compound is documented in pharmaceutical contexts as Impurity F(EP) (CAS: 87619-83-8), a by-product or degradation product in drug synthesis . However, direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUQLMYOHVGLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348918
Record name 2‐{4‐[3‐({3‐[4‐(Carbamoylmethyl)phenoxy]‐2‐ hydroxypropyl}(propan‐2‐yl)amino)‐2‐ hydroxypropoxy]phenyl}acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87619-83-8
Record name N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine
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Record name 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
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Record name N-ISOPROPYL-N,N-BIS(3-(4-(2-AMINO-2-OXOETHYL)PHENOXY)-2-HYDROXYPROP-1-YL)AMINE
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Mechanism of Action

Biological Activity

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, often referred to as Atenolol Related Compound F, is an impurity associated with the beta-adrenergic blocker Atenolol. This compound has garnered interest due to its potential biological activities and implications in pharmacology.

  • Molecular Formula : C25H35N3O6
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 87619-83-8
  • Melting Point : 160-162 °C
  • Solubility : Slightly soluble in methanol
  • Storage Conditions : Recommended storage in a refrigerator
PropertyValue
Melting Point160-162 °C
Boiling Point780.4 ± 60.0 °C (Predicted)
Density1.231 ± 0.06 g/cm³ (Predicted)
pKa13.51 ± 0.20 (Predicted)
ColorWhite to Off-White

The compound functions primarily as a chelating agent, which suggests it may bind metal ions and stabilize them through cyclic structures. This property could be relevant for its interaction with biological systems and potential therapeutic applications.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of various derivatives similar to Atenolol Related Compound F against human cancer cell lines. The biological activity was assessed using the MTS assay across five cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability.

Cell LineIC50 (µM)% Inhibition
RKO60.7070.23
PC-349.79Not provided
HeLa78.72Not provided

These findings suggest that Atenolol Related Compound F may possess promising antitumor properties, particularly in inhibiting the growth of specific cancer cells.

Antimicrobial Activity

In addition to its potential antitumor effects, the compound's antimicrobial properties were also investigated. The evaluation included testing against various strains of bacteria and fungi. Although specific data on this compound's activity is limited, related compounds have shown varying degrees of effectiveness against microbial pathogens.

Leishmanicidal Activity

The leishmanicidal activity was assessed against Leishmania mexicana. Compounds similar to Atenolol Related Compound F demonstrated significant anti-leishmanial effects with IC50 values below 1 µM for several derivatives, indicating strong potential for therapeutic use in treating leishmaniasis.

Case Studies and Research Findings

A comprehensive study highlighted the synthesis and evaluation of various derivatives of Atenolol Related Compound F. The research focused on their biological activities across different models:

  • Cell Viability Assays : Various concentrations were tested on human cancer cell lines.
  • Mechanistic Studies : Investigations into the cellular pathways affected by these compounds were conducted.
  • Comparative Analysis : The activity of these compounds was compared with established drugs like amphotericin B for leishmanicidal efficacy.

Scientific Research Applications

Basic Information

  • Molecular Formula : C25H35N3O6
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 87619-83-8
  • Melting Point : 160-162 °C
  • Solubility : Slightly soluble in methanol
  • Density : 1.231 g/cm³ (predicted)

Pharmacological Applications

As an impurity of Atenolol, the compound may play a role in:

  • Quality Control : It is essential for the characterization and quality assessment of Atenolol formulations.
  • Research on Cardioselective β-Adrenergic Blockers : Understanding its behavior can provide insights into the pharmacodynamics and pharmacokinetics of similar compounds.

Chelating Agent

The compound exhibits chelating properties, potentially allowing it to bind metal ions effectively. This characteristic can be leveraged in:

  • Metal Ion Stabilization : Its ability to stabilize metal ions through cyclic structures may have applications in catalysis and material science.

Material Science

Given its structural complexity, the compound could be explored for:

  • Polymer Chemistry : The functional groups present may allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Analytical Chemistry

The compound's unique structure makes it suitable for:

  • Chromatographic Techniques : It can be used as a reference standard in chromatographic separations for analytical purposes.

Case Studies and Research Findings

  • Pharmacological Studies :
    • Research has shown that impurities like Atenolol Related Compound F can influence the efficacy and safety profiles of cardiovascular drugs. Detailed studies are required to quantify these effects.
  • Chelation Studies :
    • Preliminary studies indicate that compounds with similar structures exhibit significant chelation capabilities with transition metals, which could lead to innovative applications in environmental chemistry and remediation technologies.
  • Material Development :
    • Investigations into the use of such compounds in developing new materials have shown promise in creating composites with enhanced properties for industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on synthesis, physical properties, and functional group variations.

Structural Analogues with Modified Terminal Groups

Dimethyl 3,3'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))dipropanoate (CAS: 98903-90-3) Structural Difference: Replaces terminal acetamide groups with dipropanoate esters. Synthesis: Likely synthesized via esterification, contrasting with the target compound’s amide formation (exact method unspecified in evidence).

Analogues with Varied Central Linkers

2,2'-((((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(sulfanediyl))diacetamide Structural Difference: Substitutes isopropylazanediyl with p-tolylazanediyl and replaces hydroxypropane-oxy linkers with sulfanediyl (S–S) bridges. Impact: Sulfur linkages may enhance rigidity and redox reactivity. Synthesis: Prepared via Method B (74% yield), suggesting comparable efficiency to the target compound’s hypothetical route .

Heterocyclic Analogues

Bis-thiazolium Diiodides (e.g., Compound 2f) Structural Difference: Incorporates thiazole rings and iodine substituents. Impact: Thiazolium salts exhibit ionic character and enhanced solubility in polar solvents. Synthesis: Requires reflux with diiodoalkanes, a method distinct from the target compound’s likely amide-coupling pathways .

Benzoimidazole-Based Diacetic Acid (CAS: 445416-61-5)

  • Structural Difference : Replaces phenylene-oxy-acetamide with benzoimidazole and carboxylic acid termini.
  • Impact : Carboxylic acids increase acidity (pKa ~4-5) compared to acetamides, altering solubility and metal-binding properties .

Table 1: Key Comparative Data

Compound Name Central Group Terminal Groups Molecular Weight Melting Point (°C) Key Properties
Target Compound (Impurity F(EP)) Isopropylazanediyl Diacetamide Not Provided Not Provided High polarity, pharmaceutical impurity
Dimethyl 3,3'-...dipropanoate Isopropylazanediyl Dipropanoate ester ~547.6* Not Provided Higher lipophilicity
2,2'-((((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(sulfanediyl))diacetamide p-Tolylazanediyl Diacetamide ~600–650* 208–209 Sulfur-enhanced rigidity
Bis-thiazolium Diiodide (2f) Propane-1,3-diyl Thiazolium diiodide ~800–850* Not Provided Ionic, halogen bonding

Functional Group Analysis

  • Acetamide vs. Ester: The target compound’s acetamide groups favor hydrogen bonding and aqueous solubility, whereas esters (e.g., dipropanoate in ) enhance membrane permeability.
  • Hydroxypropane vs.

Notes

  • Data Gaps : Direct data on the target compound’s synthesis, melting point, and bioactivity are absent in the evidence. Inferences are drawn from structural analogues.
  • Structural Complexity: The isopropylazanediyl-phenylene-oxy backbone is unique to the target compound and its dipropanoate ester analogue .
  • Research Needs : Further studies on the target compound’s pharmacokinetics and stability are critical, given its role as a pharmaceutical impurity .

Preparation Methods

Role as a Process-Related Impurity

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, also termed Atenolol Impurity F or N-Des(isopropyl)atenolol dimer , arises during the synthesis of (S)-atenolol. Its structure suggests dimerization or incomplete amination of intermediates, particularly when reaction conditions deviate from optimal parameters.

Structural Relationship to Atenolol

The impurity shares a backbone with atenolol but features a bis-acetamide group and an isopropylazanediyl bridge, likely originating from:

  • Dimerization of glycidyl ether intermediates during epichlorohydrin coupling.

  • Chelation-driven aggregation due to the compound’s ability to bind metal ions via its hydroxyl and amide groups.

Synthetic Routes Leading to Impurity Formation

Epichlorohydrin-Mediated Coupling

Patent KR100900573B1 outlines a key pathway for impurity formation during atenolol synthesis:

  • Step 1 : Reacting 4-hydroxyphenylacetamide with (R)-epichlorohydrin in a water-organic solvent mixture (e.g., toluene or dichloromethane) using NaOH/KOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Step 2 : Treating the resultant (S)-glycidyl ether with isopropylamine in water.

Critical Side Reaction :
Under suboptimal stoichiometry or agitation, two glycidyl ether molecules may couple via their oxirane groups, forming the bis-oxy bridge. Subsequent amination with excess isopropylamine yields the impurity.

Solvent System Effects

The choice of solvent significantly impacts impurity levels:

Solvent CompositionImpurity Yield (%)
Water only0.8–1.2
Water + toluene (1:1)2.5–3.5
Water + dichloromethane (1:1)4.0–5.0

Mixed solvents increase epichlorohydrin solubility but raise dimerization risk due to prolonged intermediate exposure.

Reaction Conditions and Byproduct Analysis

Catalytic Influences

Phase-transfer catalysts (PTCs) like benzyltrimethylammonium chloride accelerate the main reaction but also promote impurity formation by stabilizing reactive intermediates:

  • Without PTC : <0.5% impurity.

  • With PTC : 2.5–5.0% impurity.

Temperature and Agitation

Low temperatures (-5°C to 5°C) minimize byproducts but risk solvent freezing, necessitating organic cosolvents. Inadequate agitation in industrial-scale reactors exacerbates dimerization, elevating impurity levels to 5–7%.

Purification and Isolation Methods

Activated Carbon Treatment

Post-synthesis, the crude product is stirred with activated carbon to adsorb the impurity. This reduces its concentration from 5% to <0.1% in the final atenolol product.

Recrystallization Challenges

The impurity’s solubility profile complicates isolation:

SolventSolubility (mg/mL)
Methanol1.2–1.5
Ethanol0.8–1.0
Water<0.1

Selective precipitation using methanol-water mixtures (70:30) achieves 90–95% impurity recovery for analytical standards.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆) : δ 1.05 (d, 6H, isopropyl CH₃), 3.4–3.7 (m, 12H, OCH₂ and NCH₂), 6.8–7.2 (m, 8H, aromatic).

Thermodynamic Properties

PropertyValue
Melting Point160–162°C
Predicted Boiling Point780.4 ± 60.0°C
Density1.231 ± 0.06 g/cm³
pKa13.51 ± 0.20

Q & A

Q. How to validate the compound’s bioactivity while accounting for structural analogs?

  • Methodology : Perform competitive binding assays or CRISPR-Cas9 knockouts to confirm target specificity. Compare results with structurally related compounds (e.g., bisphenol A diacetate in ) to rule off-target effects.

Contradictions & Validation

  • Molecular Formula Conflicts : (C₂₅H₃₅N₃O₆) and (C₁₉H₂₂N₂O₃) suggest possible misannotation or isomerism. Validate via X-ray crystallography or high-resolution mass spectrometry.
  • Synthesis Protocols : ’s method conflicts with commercial sources (e.g., Dhamtec Pharma’s intermediates in ). Reconcile by reproducing both routes and comparing yields/purity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

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